

A Tale of Two Sweeteners: Hesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone in Profile

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Compound of Interest

Compound Name: *Hesperidin dihydrochalcone*

Cat. No.: *B12110229*

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In the ever-evolving landscape of high-intensity sweeteners, two compounds derived from citrus flavonoids, **Hesperidin dihydrochalcone** (HDC) and **Neohesperidin dihydrochalcone** (NHDC), present compelling alternatives to traditional sugars. Though structurally similar, their distinct properties in terms of sweetness, sensory profile, and solubility merit a detailed comparative analysis. This guide provides an objective look at these two dihydrochalcones, supported by available experimental data, to aid in their evaluation for various applications.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the structural and physical characteristics of HDC and NHDC is crucial for their application. Both share the same molecular formula and weight, but differ in the glycosidic linkage of their disaccharide moiety, a subtle distinction with significant implications for their interaction with sweet taste receptors.

Property	Hesperidin Dihydrochalcone (HDC)	Neohesperidin Dihydrochalcone (NHDC)
Molecular Formula	C ₂₈ H ₃₆ O ₁₅ [1]	C ₂₈ H ₃₆ O ₁₅ [2]
Molecular Weight	612.6 g/mol [1]	612.6 g/mol [2]
CAS Number	35573-79-6	20702-77-6[2]
Appearance	White to yellowish crystalline powder	Off-white crystalline powder[2] [3]
Melting Point	Not available	156-158 °C[3][4]

Sweetness Profile: A Tale of Intensity and Nuance

The primary allure of these compounds lies in their intense sweetness. NHDC is well-documented to be significantly sweeter than sucrose, with estimates ranging from 1500 to 1800 times at threshold concentrations. While direct quantitative data for HDC's sweetness is less prevalent, a patent for its synthesis suggests a sweetness potency equivalent to that of NHDC. For a comparative perspective, Naringin dihydrochalcone, a structurally related compound, is approximately 300 times sweeter than sucrose.[5][6][7]

Table 2: Comparative Sweetness Profile

Parameter	Hesperidin Dihydrochalcone (HDC)	Neohesperidin Dihydrochalcone (NHDC)
Sweetness Potency	Reported to be equivalent to NHDC	1500-1800 times sweeter than sucrose[8]
Sensory Profile	Data not widely available	Slow onset of sweetness, lingering sweet aftertaste, with notes of licorice and a cooling sensation[9][10][11]
Bitterness Masking	Not extensively documented	Effective in masking bitter tastes[8][9]

Solubility: A Key Consideration for Formulation

The solubility of a sweetener is a critical factor in its application, particularly in beverages and other aqueous systems. NHDC exhibits limited solubility in cold water but is freely soluble in hot water. Its solubility in ethanol is also well-documented. Specific solubility data for HDC is not readily available, however, data for its precursor, hesperidin, indicates poor water solubility.^[12]^[13] This suggests that HDC may also have limited aqueous solubility, a factor to consider in formulation development.

Table 3: Solubility Data

Solvent	Hesperidin Dihydrochalcone (HDC)	Neohesperidin Dihydrochalcone (NHDC)
Water (cold)	Data not available (precursor hesperidin has low solubility) ^[12] ^[13]	Very slightly soluble (insoluble <1 mg/ml) ^[2]
Water (hot)	Data not available	Freely soluble ^[2]
Ethanol	Data not available	Soluble ^[3]

Experimental Protocols

Synthesis of Hesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone

The synthesis of both HDC and NHDC generally involves the hydrogenation of their respective flavanone precursors, hesperidin and neohesperidin, under alkaline conditions.

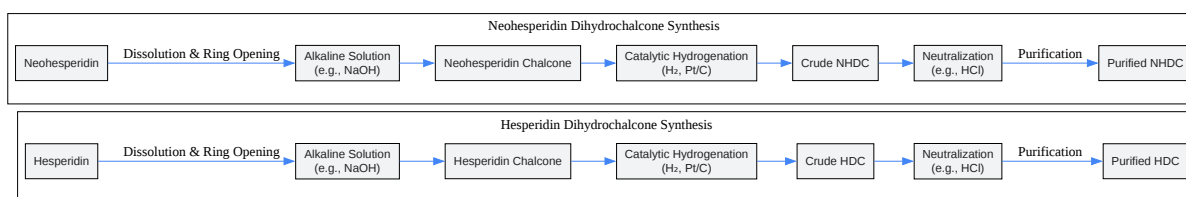
General Protocol:

- **Ring Opening:** The flavanone (hesperidin or neohesperidin) is dissolved in an alkaline solution, such as aqueous sodium hydroxide or potassium hydroxide, to open the heterocyclic C-ring and form the corresponding chalcone.
- **Catalytic Hydrogenation:** A catalyst, typically a noble metal such as platinum or palladium on a carbon support, is added to the solution. The mixture is then subjected to hydrogenation,

where hydrogen gas is introduced to reduce the α,β -unsaturated ketone of the chalcone to a saturated dihydrochalcone.

- **Neutralization and Isolation:** The reaction mixture is neutralized with an acid (e.g., hydrochloric acid), leading to the precipitation of the dihydrochalcone.
- **Purification:** The crude product is then filtered, washed, and can be further purified by recrystallization.

A visual representation of this workflow is provided below.



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Caption: General workflow for the synthesis of **Hesperidin Dihydrochalcone** and **Neohesperidin Dihydrochalcone**.

Sensory Analysis Protocol

To quantitatively assess the sweetness and other sensory attributes of these compounds, a trained sensory panel is typically employed.

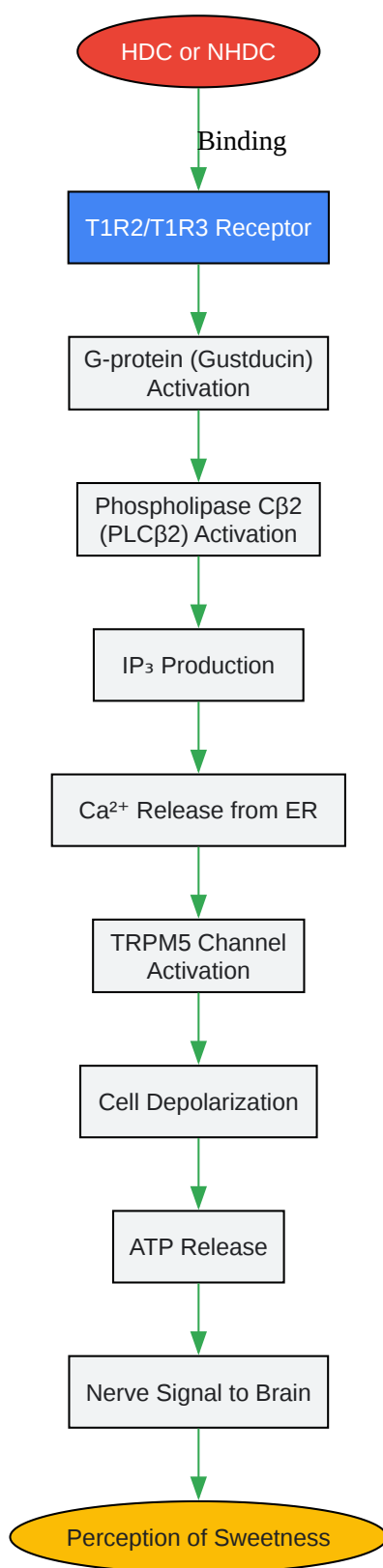
Protocol Outline:

- **Panelist Training:** A panel of 10-15 individuals is trained to identify and quantify different taste attributes (sweetness, bitterness, aftertaste, off-flavors) using reference standards.

- **Sample Preparation:** Solutions of the sweeteners are prepared at various concentrations in purified water. Sucrose solutions of known concentrations are used as references for sweetness intensity.
- **Evaluation:** Panelists are presented with the samples in a randomized and blind manner. They are asked to rate the intensity of each sensory attribute on a labeled magnitude scale (LMS) or a similar rating system.
- **Data Analysis:** The collected data is statistically analyzed to determine the sweetness potency relative to sucrose and to characterize the sensory profile, including the onset and duration of sweetness and the presence of any aftertastes.

Mechanism of Sweet Taste Perception

The sweet taste of both HDC and NHDC is mediated by the T1R2/T1R3 G-protein coupled receptor, which is located in the taste buds on the tongue. The binding of a sweet molecule to this receptor initiates a signaling cascade that ultimately leads to the perception of sweetness.



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